molecular formula C22H23ClN2O2 B4447960 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one

Cat. No.: B4447960
M. Wt: 382.9 g/mol
InChI Key: DNNCFMOWYWOBDJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxy group, an indole moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylindole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate chalcone. This intermediate can then undergo further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like manganese dioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one
  • 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
  • 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one

Uniqueness

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one is unique due to the presence of the piperidine ring, which can significantly influence its biological activity and pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c23-16-10-8-15(9-11-16)20(25-12-4-1-5-13-25)22(27)21(26)18-14-24-19-7-3-2-6-17(18)19/h2-3,6-11,14,20,22,24,27H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNCFMOWYWOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
Reactant of Route 2
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
Reactant of Route 3
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3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
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3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
Reactant of Route 5
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one
Reactant of Route 6
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-1-one

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